3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid
CAS No.: 1992985-82-6
Cat. No.: VC2760853
Molecular Formula: C11H11F3N2O2
Molecular Weight: 260.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1992985-82-6 |
|---|---|
| Molecular Formula | C11H11F3N2O2 |
| Molecular Weight | 260.21 g/mol |
| IUPAC Name | 3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H11F3N2O2/c12-11(13,14)7-5-8(16-3-1-2-4-16)9(10(17)18)15-6-7/h5-6H,1-4H2,(H,17,18) |
| Standard InChI Key | LVKYSJWJWCVHTA-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O |
| Canonical SMILES | C1CCN(C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Properties
3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. The compound belongs to the family of pyridine derivatives, specifically characterized by substitution at positions 2, 3, and 5 of the pyridine ring. The molecular structure integrates a pyridine ring with three key functional groups: a carboxylic acid at position 2, a pyrrolidine moiety at position 3, and a trifluoromethyl group at position 5.
Basic Identification and Physical Properties
The compound possesses distinct chemical identifiers and physical properties that are essential for its characterization and utilization in research settings. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid
| Property | Value |
|---|---|
| CAS Number | 1992985-82-6 |
| Molecular Formula | C₁₁H₁₁F₃N₂O₂ |
| Molecular Weight | 260.21 g/mol |
| Appearance | Solid (typical for similar compounds) |
| Structure Classification | Pyridine derivative, Heterocyclic compound |
| Key Functional Groups | Carboxylic acid, Pyrrolidine, Trifluoromethyl |
The molecular structure features a planar pyridine ring with substituents that contribute to its three-dimensional conformation. The trifluoromethyl group at position 5 significantly influences the electron distribution within the molecule, affecting its reactivity patterns and stability. This group also contributes to the compound's lipophilicity, an important parameter for pharmaceutical applications.
Structural Characteristics
The pyrrolidine moiety at position 3 of the pyridine ring introduces a basic nitrogen center that can participate in hydrogen bonding and acid-base interactions. This feature is particularly relevant for the compound's potential interactions with biological targets. The carboxylic acid functionality at position 2 provides an acidic center and opportunities for derivatization through esterification, amidation, and other transformations commonly associated with carboxylic acids.
Synthesis Methodologies
The synthesis of 3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid involves several strategic approaches that leverage the reactivity of pyridine derivatives and the incorporation of specific functional groups. While direct synthesis information for this exact compound is limited in the search results, relevant methodologies can be inferred from similar compounds and general principles of heterocyclic chemistry.
Nucleophilic Substitution Approach
One potential synthetic route involves nucleophilic substitution reactions where an appropriately substituted pyridine derivative undergoes reaction with pyrrolidine. This approach typically requires controlled conditions including specific temperature parameters, solvent selection (often dimethylformamide or dichloromethane), and potentially catalysts to facilitate the desired transformation.
Building Block Methodology
Another synthetic strategy could involve the construction of the pyridine ring with pre-installed functional groups. This might include a condensation reaction between a suitable enamine and a trifluoromethyl-containing precursor, similar to processes described for related compounds . The synthesis pathway would likely involve:
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Preparation of appropriately substituted building blocks
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Formation of the pyridine core structure
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Installation of the pyrrolidine moiety via nucleophilic substitution
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Functional group manipulations to establish the carboxylic acid
The detailed synthetic pathway would typically require multiple steps including protection-deprotection strategies for sensitive functional groups, coupling reactions, and purification processes such as recrystallization or chromatography.
Chemical Reactivity and Behavior
3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid exhibits reactivity patterns characteristic of both carboxylic acids and nitrogen-containing heterocycles. These properties enable the compound to participate in a diverse range of chemical transformations.
Carboxylic Acid Reactivity
As a carboxylic acid, the compound can undergo typical reactions including:
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Esterification with alcohols to form corresponding esters
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Amidation reactions with amines to form amides
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Reduction to alcohols using appropriate reducing agents
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Decarboxylation under specific conditions
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Salt formation with bases
The reactivity of the carboxylic acid group provides a versatile handle for structural modifications and the generation of derivative compounds with potentially enhanced or altered properties.
Heterocyclic Reactivity
The pyridine core and pyrrolidine substituent contribute to the compound's behavior as a heterocycle. The nitrogen atom in the pyridine ring can act as a weak base and potential coordination site for metals. The pyrrolidine nitrogen introduces additional basic character and nucleophilicity. These features may facilitate:
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Coordination with transition metals
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Interactions with electrophilic species
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Hydrogen bonding capabilities
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Acid-base equilibria
The trifluoromethyl group exerts electron-withdrawing effects that modify the electronic distribution within the molecule, potentially altering the reactivity of both the pyridine ring and the carboxylic acid function.
Structure-Activity Relationships
Understanding the relationship between the structural features of 3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid and its potential biological activities is crucial for rational drug design utilizing this scaffold.
Key Structural Elements
The compound contains several structural elements that could contribute to biological activity:
Table 2: Structure-Activity Relationship Elements
| Structural Element | Potential Contribution to Activity |
|---|---|
| Pyridine core | Provides planarity and potential for π-π interactions with aromatic residues in target proteins |
| Trifluoromethyl group | Enhances lipophilicity, metabolic stability, and may interact with hydrophobic pockets in targets |
| Pyrrolidine moiety | Introduces basic character and potential for hydrogen bond acceptance |
| Carboxylic acid | Provides acidic character, hydrogen bond donor/acceptor capabilities, and ionic interactions |
The spatial arrangement of these groups creates a unique three-dimensional structure that could enable specific interactions with biological targets.
Analytical Characterization
Proper identification and characterization of 3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid are essential for research applications. Various analytical techniques can be employed for this purpose.
Spectroscopic Analysis
For compounds of this class, several spectroscopic methods are typically used for characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the pyrrolidine protons and the aromatic protons of the pyridine ring
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¹⁹F NMR would display signals from the trifluoromethyl group
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¹³C NMR would identify the carbon atoms in different chemical environments
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Infrared (IR) Spectroscopy:
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Would show characteristic absorption bands for the carboxylic acid functionality (typically around 1700-1725 cm⁻¹ for C=O stretching and broad O-H stretching around 2500-3300 cm⁻¹)
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C-F stretching vibrations from the trifluoromethyl group would appear in the fingerprint region
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Mass Spectrometry:
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Would provide molecular weight confirmation and fragmentation pattern analysis
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High-resolution mass spectrometry would confirm the molecular formula
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Chromatographic Methods
For purity assessment and isolation, chromatographic techniques are essential:
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High-Performance Liquid Chromatography (HPLC):
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For quantitative analysis and purity determination
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Useful for monitoring reaction progress during synthesis
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Thin-Layer Chromatography (TLC):
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For rapid analysis during synthetic procedures
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Useful for determining appropriate solvent systems for purification
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